Parapropamol
Overview
Description
Parapropamol is a prodrug form of paracetamol, created through the esterification of paracetamol and the carboxylic acid diethylglycine. This modification enhances its water solubility, making it more suitable for intravenous administration. This compound is primarily used in post-operative care when patients cannot take oral or rectal paracetamol, and nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parapropamol is synthesized by esterifying paracetamol with diethylglycine. The process involves the following steps:
Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol.
Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol.
Acetylation: Para-aminophenol is acetylated with acetic anhydride to produce paracetamol.
Esterification: Paracetamol is esterified with diethylglycine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Parapropamol undergoes several types of chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the body to release paracetamol and diethylglycine.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to paracetamol.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Water and enzymes in the body.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Paracetamol and diethylglycine.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used
Scientific Research Applications
Parapropamol has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its pharmacokinetics and pharmacodynamics in animal models.
Medicine: Used in clinical studies to evaluate its efficacy and safety as an analgesic and antipyretic.
Industry: Employed in the development of intravenous formulations of paracetamol for post-operative pain management .
Mechanism of Action
Parapropamol is a prodrug that is hydrolyzed in the body to release paracetamol. The mechanism of action of paracetamol involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. Paracetamol also acts on the central nervous system by modulating the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system .
Comparison with Similar Compounds
Parapropamol is unique compared to other similar compounds due to its enhanced water solubility and rapid onset of action when administered intravenously. Similar compounds include:
Paracetamol: The parent compound, used widely as an analgesic and antipyretic.
Phenacetin: An older analgesic, less commonly used due to its potential for causing kidney damage.
Aspirin: Another analgesic and antipyretic, with anti-inflammatory properties but a higher risk of gastrointestinal side effects.
This compound’s uniqueness lies in its ability to provide rapid pain relief through intravenous administration, making it suitable for post-operative care when oral or rectal administration is not feasible .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMYTAQHMUHRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046419 | |
Record name | Parapropamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-37-4 | |
Record name | N-(4-Hydroxyphenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parapropamol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parapropamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Parapropamol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARAPROPAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I729P6N0P7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Parapropamol's analgesic effects?
A: Unfortunately, the provided research papers [, ] do not delve into the specific molecular mechanisms or targets of this compound. Further research is needed to elucidate how this compound interacts with biological systems to produce its analgesic effects. Understanding its mechanism of action would be crucial for exploring its full therapeutic potential and potential applications beyond dentistry.
Q2: Have any studies investigated the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME)?
A: The provided abstracts [, ] do not mention any investigations into the pharmacokinetic properties of this compound. Understanding the ADME profile of this compound would be essential for determining its suitability as a therapeutic agent. This information would help establish appropriate dosage regimens, assess potential drug interactions, and predict its efficacy and safety profile in various patient populations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.